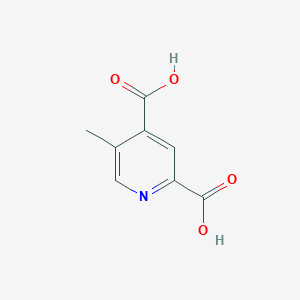
5-Methylpyridine-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylpyridine-2,4-dicarboxylic acid: is an organic compound with the molecular formula C8H7NO4 It is a derivative of pyridine, featuring a methyl group at the 5-position and carboxylic acid groups at the 2- and 4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridine-2,4-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator . This reaction is a typical free radical bromination, which is exothermic and requires careful control of reaction conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylpyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: this compound can be converted to 5-carboxypyridine-2,4-dicarboxylic acid.
Reduction: The reduction of carboxylic acid groups yields 5-methylpyridine-2,4-dimethanol.
Substitution: Various substituted pyridine derivatives can be formed depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methylpyridine-2,4-dicarboxylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These derivatives can act as enzyme inhibitors or receptor ligands.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. It may also be used as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Methylpyridine-2,4-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use. For example, a derivative designed as an enzyme inhibitor would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
- 5-Methylpyridine-2,3-dicarboxylic acid
- 5-Methylpyridine-2,5-dicarboxylic acid
- 5-Methylpyridine-2,6-dicarboxylic acid
Comparison: 5-Methylpyridine-2,4-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups This positioning can influence the compound’s reactivity and the types of derivatives that can be synthesized
Eigenschaften
Molekularformel |
C8H7NO4 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
5-methylpyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-3-9-6(8(12)13)2-5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
STCZRDCFKNJEQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















